Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate
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Overview
Description
Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate is a chemical compound with the molecular formula C12H14N2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate typically involves the nitration of 3-methylpyridine followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring. The resulting nitro compound is then subjected to esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-methyl-4-amino-3-pyridin-3-ylbutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-4-nitro-3-pyridin-3-ylbutanoic acid.
Scientific Research Applications
Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-4-nitrobenzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Ethyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-methyl-4-nitropyridine: Lacks the butanoate ester group.
Uniqueness
Methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate is unique due to the presence of both a nitro group and an ester group on a pyridine ring, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-methyl-4-nitro-3-pyridin-3-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(8-13(15)16,6-10(14)17-2)9-4-3-5-12-7-9/h3-5,7H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINZYJYVVKGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C[N+](=O)[O-])C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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